molecular formula C21H25FN4O2 B2680782 N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-fluorophenyl)oxalamide CAS No. 922116-54-9

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-fluorophenyl)oxalamide

Cat. No.: B2680782
CAS No.: 922116-54-9
M. Wt: 384.455
InChI Key: OFTDWBCKEKEVEL-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-fluorophenyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining an indoline moiety, a dimethylamino group, and a fluorophenyl group, linked through an oxalamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-fluorophenyl)oxalamide typically involves multiple steps:

    Formation of the Indoline Intermediate: The synthesis begins with the preparation of the indoline intermediate. This can be achieved through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or lithium aluminum hydride.

    Introduction of the Dimethylamino Group: The next step involves the alkylation of the indoline intermediate with a dimethylaminoethyl halide under basic conditions, often using potassium carbonate or sodium hydride as the base.

    Coupling with Fluorophenyl Oxalamide: The final step is the coupling of the dimethylamino-indoline intermediate with 2-fluorophenyl oxalamide. This is typically carried out using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for cost-efficiency and yield. This might involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalytic methods to reduce reaction times and improve selectivity.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-fluorophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound, possibly altering the oxalamide or indoline moieties.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-fluorophenyl)oxalamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential therapeutic properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering potential as a drug candidate for various diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-fluorophenyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or activator. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-chlorophenyl)oxalamide: Similar structure but with a chlorine atom instead of fluorine.

    N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-bromophenyl)oxalamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-fluorophenyl)oxalamide can significantly influence its chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it unique compared to its chloro- and bromo- counterparts, potentially offering distinct advantages in specific applications.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(2-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O2/c1-25(2)19(14-8-9-18-15(12-14)10-11-26(18)3)13-23-20(27)21(28)24-17-7-5-4-6-16(17)22/h4-9,12,19H,10-11,13H2,1-3H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTDWBCKEKEVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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